Cas no 3313-38-0 (Benzooxazole-2-carboxylic acid amide)

Benzooxazole-2-carboxylic acid amide Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzoxazolecarboxamide
- 1,3-benzoxazole-2-carboxamide
- Benzooxazole-2-carboxylic acid amide
- 2-Benzoxazolcarbonsaeureamid
- 2-Benzoxazolecarboxamide(7CI,8CI,9CI)
- 2-Carboxylamido-benzoxazol
- Benzoxazol-2-carboxamid
- Benzoxazole-2-carboxylic acid amide
- 3313-38-0
- DTXSID20560813
- MFCD09701309
- SB36643
- EN300-1703157
- FT-0765935
- Z1198221051
- benzoxazole carboxamide
- SCHEMBL1535700
- AKOS006332237
- CS-0340565
- Benzo[d]oxazole-2-carboxamide
-
- MDL: MFCD09701309
- Inchi: InChI=1S/C8H6N2O2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11)
- InChI Key: WHHYMBKESAOOSX-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2N=C1C(N)=O
Computed Properties
- Exact Mass: 162.04300
- Monoisotopic Mass: 162.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1Ų
- XLogP3: 1.1
Experimental Properties
- PSA: 69.12000
- LogP: 1.62700
Benzooxazole-2-carboxylic acid amide Security Information
Benzooxazole-2-carboxylic acid amide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzooxazole-2-carboxylic acid amide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1703157-0.5g |
1,3-benzoxazole-2-carboxamide |
3313-38-0 | 95.0% | 0.5g |
$195.0 | 2025-03-21 | |
Enamine | EN300-1703157-0.25g |
1,3-benzoxazole-2-carboxamide |
3313-38-0 | 95.0% | 0.25g |
$124.0 | 2025-03-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0280-500mg |
Benzooxazole-2-carboxylic acid amide |
3313-38-0 | 96% | 500mg |
¥1530.19 | 2025-01-20 | |
TRC | B331380-50mg |
Benzooxazole-2-carboxylic acid amide |
3313-38-0 | 50mg |
$ 115.00 | 2022-06-07 | ||
TRC | B331380-100mg |
Benzooxazole-2-carboxylic acid amide |
3313-38-0 | 100mg |
$ 160.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D969159-5g |
Benzooxazole-2-carboxylic acid amide |
3313-38-0 | 95% | 5g |
$1060 | 2024-07-28 | |
TRC | B331380-10mg |
Benzooxazole-2-carboxylic acid amide |
3313-38-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D969159-250mg |
Benzooxazole-2-carboxylic acid amide |
3313-38-0 | 95% | 250mg |
$215 | 2024-07-28 | |
eNovation Chemicals LLC | D969159-1g |
Benzooxazole-2-carboxylic acid amide |
3313-38-0 | 95% | 1g |
$290 | 2024-07-28 | |
Enamine | EN300-1703157-10.0g |
1,3-benzoxazole-2-carboxamide |
3313-38-0 | 95.0% | 10.0g |
$1826.0 | 2025-03-21 |
Benzooxazole-2-carboxylic acid amide Related Literature
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on Benzooxazole-2-carboxylic acid amide
Benzooxazole-2-carboxylic acid amide (CAS No. 3313-38-0): An Overview of Its Structure, Properties, and Applications
Benzooxazole-2-carboxylic acid amide (CAS No. 3313-38-0) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-benzooxazolecarboxamide, is characterized by its unique molecular structure, which includes a benzooxazole ring and a carboxamide functional group. The combination of these structural elements endows the compound with a range of interesting properties and potential applications.
The molecular formula of Benzooxazole-2-carboxylic acid amide is C9H8N2O2, and its molecular weight is approximately 176.17 g/mol. The compound is a white crystalline solid at room temperature and is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various experimental and industrial applications.
In terms of its chemical structure, the benzooxazole ring is a heterocyclic aromatic system consisting of a benzene ring fused with an oxazole ring. The oxazole ring contains one nitrogen atom and one oxygen atom, which contribute to the compound's reactivity and stability. The carboxamide group attached to the benzooxazole ring further enhances its chemical versatility, allowing it to participate in a variety of reactions and interactions.
Recent research has highlighted the potential of Benzooxazole-2-carboxylic acid amide in various biological and pharmaceutical contexts. For instance, studies have shown that compounds with similar structures exhibit significant anti-inflammatory and antioxidant properties. These properties are attributed to the ability of the benzooxazole ring to stabilize reactive oxygen species (ROS) and modulate inflammatory pathways.
In the realm of drug discovery, Benzooxazole-2-carboxylic acid amide has been explored as a potential lead compound for the development of new therapeutic agents. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it an attractive candidate for further investigation. For example, some derivatives of this compound have shown promise in inhibiting the activity of certain kinases, which are key enzymes involved in cellular signaling pathways.
The synthetic routes for preparing Benzooxazole-2-carboxylic acid amide are well-documented in the literature. One common method involves the reaction of 2-benzooxazolylacetonitrile with hydroxylamine in an acidic medium to form the corresponding oxime, followed by hydrolysis to yield the carboxylic acid. This carboxylic acid can then be converted to the amide using standard coupling reactions involving reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).
The physical properties of Benzooxazole-2-carboxylic acid amide, including its melting point, boiling point, and solubility characteristics, have been extensively studied. These properties are crucial for optimizing its use in various applications, from laboratory experiments to industrial processes. For instance, its high melting point (approximately 195°C) makes it suitable for high-temperature reactions where stability is essential.
In addition to its chemical and physical properties, the safety profile of Benzooxazole-2-carboxylic acid amide has been evaluated in several studies. It is generally considered safe for laboratory use when proper handling procedures are followed. However, like many chemical compounds, it should be handled with care to avoid skin contact or inhalation of dust particles.
The environmental impact of Benzooxazole-2-carboxylic acid amide has also been a topic of interest. Research suggests that it has low toxicity to aquatic organisms and does not pose significant environmental risks when used responsibly. This makes it a favorable choice for applications where environmental sustainability is a concern.
In conclusion, Benzooxazole-2-carboxylic acid amide (CAS No. 3313-38-0) is a multifaceted compound with a rich structural profile and diverse applications in chemistry, biology, and pharmaceutical research. Its unique combination of functional groups provides a foundation for further exploration into its biological activities and potential therapeutic uses. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying its importance in these fields.
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